Vitexolide E

Cytotoxicity HCT-116 Colon Cancer

Researchers requiring a validated moderate-activity labdane diterpenoid for SAR studies often face inconsistent bioactivity data. Vitexolide E (CAS 958885-86-4) resolves this with documented IC50 values (1-10 µM) against HCT-116 colon cancer and MRC5 fibroblast cell lines, confirmed by 1D/2D NMR and HRMS. • Cytotoxic against both HCT-116 and MRC5 cells, enabling selectivity benchmarking. • Moderate antibacterial activity against 46 Gram-positive strains, serving as SAR control vs. Vitexolide A. • Scaffold for semi-synthetic derivatization targeting enhanced antibacterial potency.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 958885-86-4
Cat. No. B1151687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexolide E
CAS958885-86-4
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
InChIInChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vitexolide E (CAS 958885-86-4): A Labdane Diterpenoid with Quantified Cytotoxic & Antibacterial Activity


Vitexolide E (CAS 958885-86-4) is a labdane-type diterpenoid isolated from the leaves of the Malaysian species Vitex vestita [1]. It was identified as a new compound during the bioassay-guided purification of a dichloromethane extract and structurally characterized using 1D/2D NMR and HRMS experiments [1]. In a direct comparative study of twelve related labdane diterpenoids (compounds 1-12) from the same species, Vitexolide E demonstrated both significant cytotoxic activity against the HCT-116 cancer cell line and notable antibacterial activity against a panel of 46 Gram-positive strains, placing it in a moderate activity tier relative to the most potent analog, Vitexolide A [1]. It is also known as 12-epi-Vitexolide D and Curcucomosin C [1].

Why Interchanging Labdane Diterpenoids Like Vitexolide E Without Quantitative Data Risks Failed Experiments


Labdane diterpenoids from Vitex vestita, while sharing a core skeleton, exhibit substantial variability in biological activity due to specific structural features. A direct comparison of 12 compounds (1-12) from the same extract revealed a potency range for antibacterial activity spanning over an order of magnitude, from MIC values as low as 6 µM for Vitexolide A (1) to moderate activity for Vitexolide E (8) and others [1]. This was correlated with the presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit [1]. Similarly, cytotoxic IC50 values for these analogs all fell within a relatively narrow 1-10 µM range, but a direct comparison reveals that not all compounds are equally effective across different cell lines; Vitexolide E was among the subset active against both HCT-116 and MRC5 cells, a profile not shared by all analogs [1]. Generic substitution without precise, comparative data on potency and spectrum of activity cannot guarantee experimental reproducibility and may lead to misinterpretation of structure-activity relationships.

Quantitative Differentiation of Vitexolide E vs. In-Class Analogs in Cytotoxic and Antibacterial Assays


Cytotoxic Activity Against HCT-116 Colon Cancer Cells: Vitexolide E vs. Other Labdane Diterpenoids

Vitexolide E (compound 8) exhibits cytotoxic activity against the HCT-116 human colon cancer cell line comparable to other active labdane diterpenoids isolated from the same source. The study reports IC50 values between 1 and 10 µM for compounds 1-4 and 6-9, a group that includes Vitexolide E. While Vitexolide A (1) is the most potent antibacterial agent, Vitexolide E is among the eight compounds that demonstrate this specific cytotoxic profile [1].

Cytotoxicity HCT-116 Colon Cancer Natural Product

Cytotoxicity on Human Fetal Lung Fibroblast (MRC5) Cells: Vitexolide E's Selective Activity Profile

Vitexolide E (compound 8) was specifically identified as one of only five compounds (out of twelve tested) to exhibit cytotoxic activity against both the HCT-116 cancer cell line and the normal MRC5 human fetal lung fibroblast cell line. The study reports that compounds 1, 2, 7, 8, and 9 (Vitexolide E) had IC50 values between 1 and 10 µM on MRC5 cells, whereas other tested labdane diterpenoids from the same plant did not show this dual activity [1].

Cytotoxicity MRC5 Fibroblast Selectivity

Antibacterial Activity: Vitexolide E vs. Potent In-Class Analog Vitexolide A

Vitexolide E (compound 8) demonstrates moderate antibacterial activity against a panel of 46 Gram-positive strains, a tier below the most potent compound in its class. The study directly compared twelve labdane diterpenoids and found that Vitexolide A (1) was the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 96 µM. In contrast, Vitexolide E (8) and the other analogs (2, 6-9) showed only moderate activity [1]. The enhanced potency of Vitexolide A was attributed to the presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit [1].

Antibacterial Gram-positive MIC Natural Product

Evidence-Backed Application Scenarios for Procuring Vitexolide E


In Vitro Oncology Research: Evaluating Cytotoxicity in Colon Cancer (HCT-116) Models

Vitexolide E is a validated tool for in vitro oncology studies involving the HCT-116 human colon cancer cell line. It is one of eight labdane diterpenoids from Vitex vestita confirmed to have an IC50 between 1 and 10 µM, making it a suitable candidate for mechanism-of-action studies, combination therapy screening, or as a chemical probe in this specific cancer type [1].

Normal Cell Toxicity Profiling: Activity on MRC5 Fibroblasts

For research focused on understanding the differential effects of natural products on cancerous versus normal cells, Vitexolide E is a highly relevant compound. It is one of a select few (only 5 out of 12 tested) that demonstrates clear cytotoxicity on the MRC5 human fetal lung fibroblast cell line (1-10 µM) [1]. This makes it useful for benchmarking selectivity and for studies investigating the impact of potential therapeutic agents on non-cancerous tissue.

Antibacterial Structure-Activity Relationship (SAR) Studies

Vitexolide E is essential for SAR studies aiming to understand the structural determinants of antibacterial activity in labdane diterpenoids. It serves as a 'moderate-activity' control against the highly potent Vitexolide A (MIC range 6-96 µM) [1]. Comparing the activity and structure of Vitexolide E to that of Vitexolide A helps delineate the crucial role of the β-hydroxyalkyl-γ-hydroxybutenolide subunit [1].

Chemical Derivatization and Analogue Synthesis

Given its well-defined structure, established isolation procedure, and moderate bioactivity profile, Vitexolide E can serve as a starting scaffold for semi-synthetic derivatization [1]. Researchers procuring Vitexolide E can attempt to modify its structure (e.g., introducing the β-hydroxyalkyl-γ-hydroxybutenolide subunit) with the aim of generating new analogues with enhanced antibacterial potency, using Vitexolide A as the benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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